Unii-9Z74BD3qpp

Description

UNII-9Z74BD3QPP is a synthetic heterocyclic compound with the IUPAC name 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile. Its molecular formula is C₂₂H₁₁Cl₃N₆O₃, and its molecular weight is 521.72 g/mol.

Key Synthesis Steps (from patent CN202110544668.2):

Intermediate 9d: Prepared using 4Å molecular sieves, copper(I) acetate, and solvents.

Intermediate 9e: Generated via iron powder and ammonium chloride in ethanol/water.

Intermediate 9f: Synthesized by reacting 9e with sodium nitrite and ethyl (2-cyanoacetyl)carbamate.

Final Compound: Cyclization of 9f in acetic acid/sodium acetate yields the title compound.

Analytical data (MS, ¹H/¹³C NMR) confirmed structural integrity .

Properties

CAS No. |

653599-32-7 |

|---|---|

Molecular Formula |

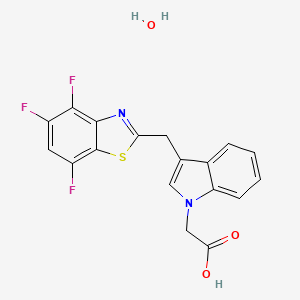

C18H13F3N2O3S |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid;hydrate |

InChI |

InChI=1S/C18H11F3N2O2S.H2O/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13;/h1-4,6-7H,5,8H2,(H,24,25);1H2 |

InChI Key |

DLZGQGBHYCAKQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F.O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F.O |

Other CAS No. |

653599-32-7 |

Synonyms |

3-((4,5,7-trifluorobenzothiazol-2-yl)methyl)indole-N-acetic acid lidorestat |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of UNII-9Z74BD3QPP and structurally related compounds, focusing on substituents, bioactivity, and synthesis complexity.

Critical Analysis

Structural Complexity: this compound requires five synthetic steps, including multi-component coupling and cyclization, making it more complex than simpler triazines (e.g., CAS 918538-05-3, synthesized in two steps) .

Bioactivity and Solubility :

- This compound and CAS 918538-05-3 share similar Log S values (-2.99) , but this compound has higher molecular weight and lower solubility (0.24 mg/ml vs. 0.00102 mol/l for CAS 1046861-20-4) .

- The nitrile group in this compound may improve metabolic stability compared to boronic acid derivatives (e.g., CAS 1046861-20-4), which are prone to hydrolysis .

Pharmacological Potential: this compound’s triazine-pyridone scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), whereas boronic acid derivatives (CAS 1046861-20-4) are typically used in Suzuki-Miyaura coupling for drug intermediates .

Research Findings and Data Tables

Physicochemical Properties

| Parameter | This compound | CAS 918538-05-3 | CAS 1046861-20-4 |

|---|---|---|---|

| Hydrogen Bond Acceptors | 9 | 3 | 4 |

| Rotatable Bonds | 4 | 1 | 2 |

| Topological PSA (Ų) | 102.22 | 48.98 | 40.46 |

| BBB Permeability | Low | High | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.